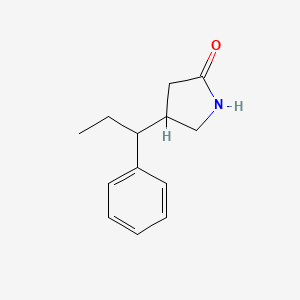

4-(1-Phenylpropyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

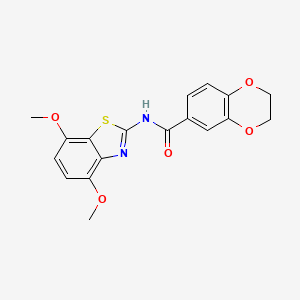

Descripción general

Descripción

4-(1-Phenylpropyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1824461-43-9 . It has a molecular weight of 203.28 . The compound is typically stored at room temperature and appears as a powder .

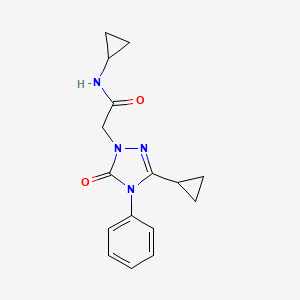

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 203.28 .Aplicaciones Científicas De Investigación

Novel Synthesis Methods and Material Properties

Research has demonstrated the synthesis of unique pyrrolidin-2-one derivatives and their incorporation into various chemical structures, showcasing the compound's versatility. For instance, electronically intercommunicating iron centers have been explored through the preparation of diferrocenyl pyrroles, revealing insights into electron delocalization and electrochemical properties that could be analogous to those of 4-(1-Phenylpropyl)pyrrolidin-2-one derivatives (Hildebrandt, Schaarschmidt, & Lang, 2011). Similarly, the synthesis of pyrrolo[3′,2′:4,5]thiopyrano[3,2-b]pyridin-2-ones has been reported, indicating the potential for this compound derivatives to contribute to novel pharmaceutical compounds with inhibitory activity against cancer cell lines (Barraja et al., 2012).

Electrochemical and Photoluminescent Properties

The electrochemical behavior of conducting polypyrrole films, which involves the transition between conducting and insulating states, suggests the relevance of pyrrolidin-2-one derivatives in developing advanced materials with tunable electronic properties (Diaz, Castillo, Logan, & Lee, 1981). Moreover, the synthesis of phenanthroimidazole–diazacarbazole hybrids and their application in electroluminescent devices highlight the potential for this compound derivatives in the creation of materials for OLED technology (Wang et al., 2016).

Biological Activity and Molecular Interactions

Studies on the synthesis, characterization, and reactivity of heterocycle-based molecules, including pyrrolidine derivatives, have demonstrated their potential in drug development and as candidates for anti-cancerous drugs, underlining the importance of such compounds in medicinal chemistry (Murthy et al., 2017). Additionally, the exploration of 1,4‐dioxo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole (DPP) derivatives in photoluminescent conjugated polymers indicates the utility of pyrrolidin-2-one derivatives in the development of new materials with advanced optical properties (Beyerlein & Tieke, 2000).

Safety and Hazards

The safety data sheet for 4-(1-Phenylpropyl)pyrrolidin-2-one indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1-phenylpropyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-12(10-6-4-3-5-7-10)11-8-13(15)14-9-11/h3-7,11-12H,2,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXMTQXSQXQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC(=O)NC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)

![N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2663743.png)

![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)

![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)

![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)